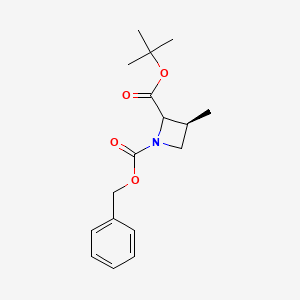
(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a benzyl group, a tert-butyl group, and a methylazetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the benzyl and tert-butyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by the addition of the benzyl and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent quality in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Piperidine Derivatives: Piperidine-containing compounds are widely used in pharmaceuticals and share some structural similarities with azetidine derivatives.
Uniqueness
(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-tert-butyl (3S)-3-methylazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-12-10-18(14(12)15(19)22-17(2,3)4)16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t12-,14?/m0/s1 |
Clave InChI |
ZZFWRZSHBYEUIG-NBFOIZRFSA-N |
SMILES isomérico |
C[C@H]1CN(C1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1CN(C1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
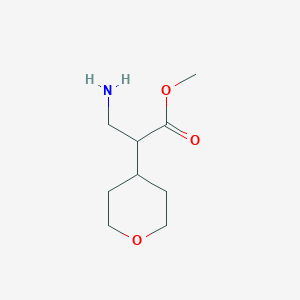
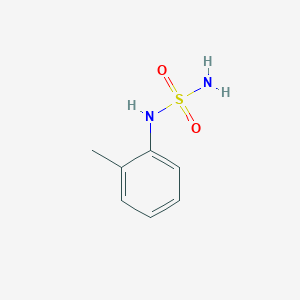

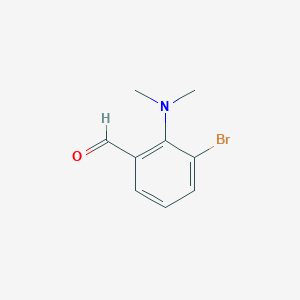

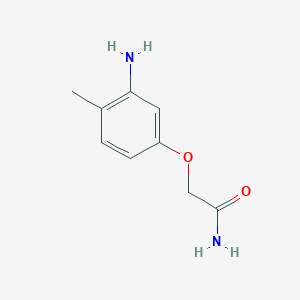

![tert-Butyl7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008481.png)
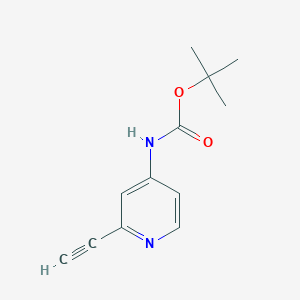
![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)



